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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

An In-depth Technical Guide on the Core Properties and Applications of the Cationic Ionizable

Lipid C12-200 in Nucleic Acid Delivery

C12-200 is a synthetic, branched-chain ionizable cationic lipidoid that has become a

benchmark in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic

acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA

(siRNA).[1][2] Its unique chemical structure and pH-responsive nature are central to its efficacy

in overcoming critical barriers in drug delivery, most notably endosomal escape.[3][4] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and applications of C12-200 for researchers, scientists, and professionals in the

field of drug development.

Chemical Structure and Physicochemical Properties
C12-200 is characterized by a multi-tail structure, which contributes to the formation of non-

bilayer, cone-shaped lipid structures that facilitate the disruption of endosomal membranes.[5]

The core structure consists of a piperazine ring with a total of five amine groups, providing

multiple sites for the attachment of twelve-carbon alkyl chains via an epoxide reaction.[4] This

branched structure with five hydroxyl groups also allows for further derivatization.[1]

The key feature of C12-200 is its ionizable nature. At physiological pH, it remains largely

neutral, minimizing non-specific interactions with anionic cell membranes and enhancing its

biocompatibility.[3][5] However, in the acidic environment of the endosome (pH ~6.5), the

amine groups of C12-200 become protonated, leading to a net positive charge.[5][6][7] This
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charge facilitates the interaction with negatively charged endosomal membranes, leading to

membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][7]

Table 1: Physicochemical Properties of C12-200

Property Value Reference(s)

Chemical Formula C70H145N5O5

Molecular Weight 1136.96 g/mol [8]

IUPAC Name

1,1'-((2-(4-(2-((2-(bis(2-

hydroxydodecyl)amino)ethyl)

(2-hydroxydodecyl)

amino)ethyl)piperazin-1-

yl)ethyl)azanediyl)bis(dodecan-

2-ol)

[3]

CAS Number 1220890-25-4 (racemate) [3][9]

Appearance Clear oil [10]

Solubility
Soluble in Ethanol, DMSO,

DMF
[1][8]

Apparent pKa (in LNPs) 6.308 - 6.96 [6][11]

Mechanism of Action in Lipid Nanoparticles
C12-200 is a critical component of LNPs, which are spherical vesicles typically composed of

four main lipid components: an ionizable cationic lipid (like C12-200), a helper phospholipid

(such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-

3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid.[12][13]

The primary role of C12-200 within the LNP is to complex with the negatively charged nucleic

acid cargo and, most importantly, to facilitate its escape from the endosome following cellular

uptake.[5] The process of endosomal escape is a major bottleneck in the delivery of

macromolecular drugs, with estimates suggesting that less than 5% of nucleic acids in

endosomes reach the cytosol.[4] The pH-dependent protonation of C12-200 is the key to
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overcoming this barrier.[4][7] This protonation is thought to induce a phase transition in the lipid

mixture of the LNP and the endosomal membrane, leading to the formation of a hexagonal (HII)

phase that disrupts the membrane and releases the cargo.[4]

Figure 1: C12-200 Mediated Endosomal Escape Pathway
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Caption: C12-200 Mediated Endosomal Escape Pathway.

Applications in Drug Development
C12-200-formulated LNPs have demonstrated high in vivo potency for the delivery of both

siRNA and mRNA, particularly to the liver.[14][4] This has established C12-200 as a "gold-

standard" ionizable lipid for preclinical research and development.[4]

Table 2: Applications of C12-200 in Preclinical Studies

Therapeutic
Modality

Target Key Findings Reference(s)

siRNA Factor VII

Reduction of serum

Factor VII levels in

mice.

[14]

mRNA Erythropoietin (EPO)
Increased serum EPO

levels in mice.
[14]

mRNA Luciferase Reporter
Predominant protein

expression in the liver.
[15]

mRNA Tumor Antigen

Enhanced mRNA-

mediated cancer

immunotherapy.

[16]

mRNA
Placental Growth

Factor

Targeted delivery to

the placenta in

pregnant mice.

[11]

Experimental Protocols
Synthesis of C12-200
The synthesis of C12-200 is typically achieved through a direct SN2 reaction between the

polyamine core (referred to as "200") and a 12-carbon alkyl epoxide.[4][10]

Materials:
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Polyamine core 200

1,2-Epoxydodecane

Ethanol

Dichloromethane

Silica for flash chromatography

Procedure:

In a reaction vial, combine the polyamine core 200 (1.0 equivalent) and 1,2-epoxydodecane

(6.0 equivalents).[10]

Add ethanol to the mixture.[10]

Stir the reaction at 80°C for 48 hours.[10]

After cooling, dilute the crude product with dichloromethane.[10]

Purify the product by flash chromatography on a silica column to yield C12-200 as a clear oil.

[10]

Formulation of C12-200 Containing Lipid Nanoparticles
The formulation of LNPs encapsulating nucleic acids is commonly performed using microfluidic

mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.[15][17]

Materials:

C12-200 in ethanol

DOPE in ethanol

Cholesterol in ethanol

C14-PEG2000 in ethanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/03/J-Biomedical-Materials-Res-2024-Mrksich-Influence-of-ionizable-lipid-tail-length-on-lipid-nanoparticle-delivery-of.pdf
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/03/J-Biomedical-Materials-Res-2024-Mrksich-Influence-of-ionizable-lipid-tail-length-on-lipid-nanoparticle-delivery-of.pdf
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/03/J-Biomedical-Materials-Res-2024-Mrksich-Influence-of-ionizable-lipid-tail-length-on-lipid-nanoparticle-delivery-of.pdf
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/03/J-Biomedical-Materials-Res-2024-Mrksich-Influence-of-ionizable-lipid-tail-length-on-lipid-nanoparticle-delivery-of.pdf
https://www.benchchem.com/product/b6337406?utm_src=pdf-body
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2024/03/J-Biomedical-Materials-Res-2024-Mrksich-Influence-of-ionizable-lipid-tail-length-on-lipid-nanoparticle-delivery-of.pdf
https://www.benchchem.com/product/b6337406?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8905090/
https://mitchell-lab.seas.upenn.edu/wp-content/uploads/2023/01/jove-protocol-64810-testing-the-emin-vitroem-and-emin-vivoem-efficiency-of-mrnalipid-nanoparticles-formulated-by-microfluidic-mixing.pdf
https://www.benchchem.com/product/b6337406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6337406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mRNA in 10 mM sodium citrate buffer (pH 3.0) or 50 mM sodium acetate (pH 4.0)[6][15]

Microfluidic mixing device (e.g., from Precision Nanosystems)

Procedure:

Prepare the Lipid-Ethanol Phase:

Combine C12-200, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar

ratio (e.g., 35:16:46.5:2.5).[15][17]

Ensure all lipids are fully dissolved, warming to 37°C if necessary.[6]

Prepare the Aqueous-Nucleic Acid Phase:

Dilute the mRNA to the desired concentration (e.g., 0.14 mg/mL) in the acidic buffer.[6]

Microfluidic Mixing:

Set up the microfluidic device with the lipid-ethanol solution and the aqueous-mRNA

solution in separate syringes.

Pump the solutions through the microfluidic chip at a specific flow rate ratio (e.g., 3:1

aqueous to ethanol) and total flow rate (e.g., 12 mL/min).[15]

The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated

mRNA.

Purification and Characterization:

Purify the LNP suspension to remove ethanol and unencapsulated nucleic acids, for

example, by dialysis or tangential flow filtration.

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

[18]
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Figure 2: Experimental Workflow for LNP Formulation
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Caption: Experimental Workflow for LNP Formulation.

Conclusion
C12-200 remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acid

therapeutics. Its well-characterized structure, pH-responsive mechanism of action, and proven

efficacy in preclinical models make it an invaluable tool for researchers in drug development.

The detailed understanding of its properties and the established protocols for its use in LNP
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formulations provide a solid foundation for the continued development of novel and effective

nucleic acid-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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